Cas no 926266-82-2 (N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide)
N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide
- NE37897
- Z1212857895
- N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide
-
- Inchi: 1S/C11H8Cl2N4O/c12-7-3-6(14)4-8(13)10(7)17-11(18)9-5-15-1-2-16-9/h1-5H,14H2,(H,17,18)
- InChI Key: HDTIXAFOBHHHJE-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1NC(C1C=NC=CN=1)=O)Cl)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 293
- XLogP3: 1.5
- Topological Polar Surface Area: 80.9
N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A613188-25mg |
N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide |
926266-82-2 | 25mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A613188-50mg |
N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide |
926266-82-2 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A613188-250mg |
N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide |
926266-82-2 | 250mg |
$ 365.00 | 2022-06-08 | ||
| Chemenu | CM456758-1g |
N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide |
926266-82-2 | 95%+ | 1g |
$564 | 2023-01-18 | |
| Enamine | EN300-79398-0.05g |
N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide |
926266-82-2 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-79398-0.1g |
N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide |
926266-82-2 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
| Enamine | EN300-79398-0.25g |
N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide |
926266-82-2 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
| Enamine | EN300-79398-0.5g |
N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide |
926266-82-2 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
| Enamine | EN300-79398-1.0g |
N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide |
926266-82-2 | 95.0% | 1.0g |
$470.0 | 2025-02-20 | |
| Enamine | EN300-79398-2.5g |
N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide |
926266-82-2 | 95.0% | 2.5g |
$923.0 | 2025-02-20 |
N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide Suppliers
N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide
Introduction to N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide (CAS No. 926266-82-2)
N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential biological activities. This compound, identified by the CAS number 926266-82-2, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The presence of both amino and chloro substituents in its aromatic ring system contributes to its reactivity and makes it a valuable intermediate in synthetic chemistry.
The molecular structure of N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide consists of a pyrazine core substituted with an amino group at the 4-position and two chlorine atoms at the 2- and 6-positions of the phenyl ring. This specific arrangement imparts distinct electronic properties to the molecule, influencing its interactions with biological targets. The pyrazine ring is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to proteins and enzymes.
In recent years, there has been growing interest in exploring the pharmacological potential of N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it may exhibit properties such as kinase inhibition or antimicrobial activity. Preliminary studies have indicated that this compound can interact with various enzymes and receptors, making it a promising candidate for further investigation.
One of the most compelling aspects of N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide is its versatility as a building block in medicinal chemistry. The combination of amino and chloro functional groups allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored biological activities. For instance, introduction of additional substituents at strategic positions can enhance binding affinity or modulate metabolic stability.
The synthesis of N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide involves multi-step organic reactions that highlight the synthetic prowess required in pharmaceutical research. Key steps typically include chlorination of an aromatic precursor followed by condensation with a suitable pyrazine derivative. These reactions often require precise control over reaction conditions to ensure high yields and purity.
Recent advancements in computational chemistry have also contributed to the study of N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. These predictions can guide experimental design and help identify potential lead compounds for drug development. For example, virtual screening has been used to identify analogs of this compound that may exhibit improved pharmacokinetic properties.
The biological evaluation of N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide has revealed several interesting findings. In vitro assays have shown that it can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders. Additionally, preliminary antimicrobial studies suggest that this compound may have activity against resistant bacterial strains.
Given its promising pharmacological profile, N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide is being explored as a starting point for drug discovery programs. Researchers are investigating its potential use in treating conditions such as chronic inflammation and neurodegenerative diseases. The compound's ability to modulate enzyme activity makes it particularly relevant for therapeutic interventions where precise targeting is essential.
The future direction of research on N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide includes both computational and experimental studies. Further molecular modeling will help refine our understanding of its interactions with biological targets, while synthetic modifications will aim to optimize its pharmacological properties. Collaborative efforts between chemists and biologists are crucial for translating these findings into effective therapeutic strategies.
In conclusion, N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide (CAS No. 926266-82-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its role as a versatile intermediate and lead compound underscores the importance of continued research in this area. As our understanding of molecular interactions grows, compounds like this one will play an increasingly important role in the development of novel therapeutics.
926266-82-2 (N-(4-Amino-2,6-dichlorophenyl)pyrazine-2-carboxamide) Related Products
- 88933-87-3(1H-Imidazole-4-carboxamide, N-(3-chlorophenyl)-5-methyl-)
- 879503-80-7(6-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide)
- 1438854-00-2(5-Chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide)
- 879131-41-6(Pyrazinecarboxamide, N-(3,4-dichlorophenyl)-5-(1,1-dimethylethyl)-)
- 879131-40-5(Pyrazinecarboxamide, 6-chloro-N-(3,4-dichlorophenyl)-)
- 34067-83-9(2-Pyrazinecarboxamide,N-phenyl-)
- 75919-78-7(N-(3-chlorophenyl)pyrazine-2-carboxamide)
- 1438853-99-6(5-chloro-N-(2-chlorophenyl)pyrazine-2-carboxamide)
- 308789-89-1(6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide)
- 1256503-82-8(6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide)